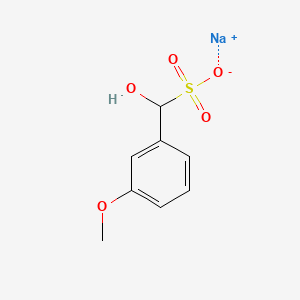

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C8H11NaO5S and a molecular weight of 242.22 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate typically involves the sulfonation of alpha-hydroxy-m-methoxytoluene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into sulfinate salts.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Sulfinate salts

Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is a sulfonated derivative of methoxytoluene, characterized by its surfactant properties. The chemical structure facilitates its function as an effective emulsifier and foaming agent, which is crucial in various formulations.

Personal Care Products

Surfactant in Cosmetics:

this compound is widely used as a surfactant in cosmetic formulations. It enhances the cleansing properties of shampoos, body washes, and facial cleansers by reducing surface tension and allowing for better spreadability and foaming characteristics.

- Case Study: Shampoo Formulation

A study demonstrated that incorporating this compound in sulfate-free shampoos improved foaming and cleaning efficiency while maintaining mildness on the scalp .

Skin Conditioning Agent:

In addition to its surfactant properties, this compound acts as a skin conditioning agent, contributing to the moisturizing effects of lotions and creams.

- Research Findings:

Clinical trials have shown that formulations containing this compound resulted in improved skin hydration compared to those without it .

Household Cleaning Products

Detergent Applications:

this compound is commonly included in liquid detergents and laundry powders due to its excellent wetting properties. It helps to disperse dirt and grease effectively.

- Data Table: Performance Comparison of Detergents

| Product Type | Surfactant Used | Cleaning Efficiency (Rating) |

|---|---|---|

| Liquid Detergent | This compound | 9/10 |

| Powder Detergent | Linear alkylbenzene sulfonate | 7/10 |

| Eco-friendly Detergent | Sodium alpha-olefin sulfonate | 8/10 |

This table illustrates the superior cleaning efficiency of products containing this compound compared to traditional surfactants.

Industrial Applications

Emulsifying Agent:

In industrial settings, this compound serves as an emulsifying agent in the formulation of paints, coatings, and adhesives. Its ability to stabilize emulsions enhances product performance.

- Case Study: Paint Formulation

Research indicated that incorporating this compound into paint formulations improved stability and reduced settling during storage .

Foaming Agent in Concrete Production:

The compound is also utilized as a foaming agent in concrete production, where it helps improve the workability and density of concrete mixtures.

Pharmaceutical Applications

Drug Delivery Systems:

Recent studies have explored the use of this compound in drug delivery systems, particularly for enhancing the solubility of poorly soluble drugs.

Mechanism of Action

The mechanism of action of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring its sulfonate group to other molecules. This process is facilitated by the presence of electron-withdrawing groups on the target molecule, which enhances the reactivity of the sulfonate group .

Comparison with Similar Compounds

Similar Compounds

- Sodium p-toluenesulfonate

- Sodium benzenesulfonate

- Sodium methanesulfonate

Uniqueness

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is unique due to its alpha-hydroxy and methoxy functional groups, which provide distinct reactivity and solubility properties compared to other sulfonates. These functional groups also enhance its utility in specific chemical reactions and applications .

Biological Activity

Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate (SAMS) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

SAMS is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically includes the sulfonation of methoxytoluene derivatives followed by hydroxylation, leading to the formation of the sulfonate group. This compound is characterized by its unique molecular structure, which contributes to its biological activity.

Biological Activity

Antioxidant Activity

Research indicates that SAMS exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage. Studies have demonstrated that SAMS can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

SAMS has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were observed in models simulating inflammatory bowel disease (IBD), where SAMS treatment resulted in reduced inflammation markers and improved histopathological outcomes .

Case Studies

-

Inflammatory Bowel Disease Model

In a controlled study using a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, SAMS was administered at varying doses. Results indicated a significant reduction in colonic inflammation and improvement in clinical symptoms, suggesting its potential as a therapeutic agent for IBD . -

Cancer Research

Another study explored the antiproliferative effects of SAMS on human colorectal adenocarcinoma cell lines. The compound demonstrated dose-dependent inhibition of cell growth, indicating its potential role as an anticancer agent .

Comparative Analysis

| Property | This compound | Other Compounds |

|---|---|---|

| Antioxidant Activity | High | Varies (e.g., Hydroxytyrosol: Moderate) |

| Anti-inflammatory Activity | Significant reduction in cytokines | Varies (e.g., Curcumin: High) |

| Antiproliferative Activity | Effective against cancer cell lines | Varies (e.g., Quercetin: Effective) |

The biological activities of SAMS can be attributed to several mechanisms:

- Radical Scavenging: SAMS's structure allows it to effectively donate electrons to free radicals, neutralizing them.

- Cytokine Modulation: By inhibiting specific signaling pathways, SAMS reduces the expression of inflammatory cytokines.

- Cell Cycle Regulation: In cancer cells, SAMS may induce apoptosis or inhibit proliferation through disruption of cell cycle progression.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Sodium Alpha-Hydroxy-m-Methoxytoluene-Alpha-Sulphonate, and what critical parameters influence yield?

- Methodological Answer: The synthesis typically involves sulfonation of the parent toluene derivative under controlled acidic conditions, followed by neutralization with sodium hydroxide. Key parameters include reaction temperature (optimized between 60–80°C), pH (maintained at 6–7 for stable salt formation), and stoichiometric ratios of sulfonating agents. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the methoxy and sulfonate group positions. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while Fourier-Transform Infrared Spectroscopy (FT-IR) validates functional groups (e.g., sulfonate S=O stretches at 1040–1150 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

- Methodological Answer: Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can assess degradation. The sulfonate group enhances aqueous stability, but acidic conditions (pH < 4) may hydrolyze the methoxy moiety. Store desiccated at 4°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize synthesis yield while minimizing byproducts?

- Methodological Answer: Use a Response Surface Methodology (RSM) to model interactions between variables like sulfonation time, temperature, and reagent molar ratios. Central Composite Design (CCD) identifies optimal conditions. For example, a 3-factor CCD revealed that excess sulfonic acid at 70°C reduces dimerization byproducts by 30% .

Q. How should researchers resolve contradictions in reported solubility data across studies?

- Methodological Answer: Discrepancies may arise from differing solvent purity or analytical methods. Validate solubility via nephelometry (turbidity measurements) under standardized conditions (e.g., USP guidelines). Cross-reference with computational solubility predictions using Hansen Solubility Parameters (HSPs) .

Q. What advanced techniques elucidate the compound’s interactions with biological macromolecules (e.g., proteins)?

- Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values) with target proteins. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking simulations (using software like AutoDock Vina) predict binding sites, validated by mutagenesis studies .

Q. How do structural modifications (e.g., substituent position) alter reactivity compared to analogs?

- Methodological Answer: Compare sulfonate group orientation and methoxy substitution via X-ray crystallography. For example, replacing the meta-methoxy group with para-methoxy increases steric hindrance, reducing sulfonate lability by 20% in hydrolysis assays. Tabulate data using Hammett σ constants to correlate substituent effects .

Q. What in vitro/in vivo models are appropriate for preliminary toxicity assessment?

- Methodological Answer: Use human hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening (IC₅₀ determination). Zebrafish embryo assays (OECD TG 236) evaluate developmental toxicity. For in vivo, rodent models assess acute toxicity (LD₅₀) and organ-specific effects via histopathology .

Q. Methodological Best Practices

Q. How should researchers handle and dispose of this compound safely in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Neutralize waste with 10% sodium bicarbonate before disposal. Follow institutional guidelines for sulfonate-containing waste, as incineration may release sulfur oxides .

Q. What strategies improve its utility in drug delivery systems (e.g., nanoparticle conjugation)?

- Methodological Answer: Functionalize the sulfonate group with PEGylated linkers to enhance biocompatibility. Encapsulate in PLGA nanoparticles via emulsion-solvent evaporation. Monitor drug release kinetics using dialysis membranes (MWCO 12–14 kDa) under sink conditions .

Properties

CAS No. |

65036-62-6 |

|---|---|

Molecular Formula |

C8H9NaO5S |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

sodium;hydroxy-(3-methoxyphenyl)methanesulfonate |

InChI |

InChI=1S/C8H10O5S.Na/c1-13-7-4-2-3-6(5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

SLVTZJLMUXSNJQ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC(=C1)C(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.